molecular formula C31H29N5O2 B11333213 {4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone

{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methylphenyl)methanone

Cat. No.: B11333213
M. Wt: 503.6 g/mol
InChI Key: RCMCPKIOQRHPDE-UHFFFAOYSA-N
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Description

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with methoxyphenyl, phenyl, and methylbenzoyl groups

Preparation Methods

The synthesis of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and methylbenzoyl groups.

    Reduction: Reduction reactions can be performed on the pyrrolopyrimidine core and the substituted groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions of the methoxyphenyl and phenyl groups.

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound acts as an ATP-competitive inhibitor, binding to the active site of the kinase and preventing its phosphorylation activity . This inhibition disrupts cellular signaling pathways, leading to effects on cell proliferation and survival.

Comparison with Similar Compounds

1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of 1-[7-(4-METHOXYPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(2-METHYLBENZOYL)PIPERAZINE lies in its specific substitution pattern, which may confer distinct biological activities and selectivity profiles.

Properties

Molecular Formula

C31H29N5O2

Molecular Weight

503.6 g/mol

IUPAC Name

[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C31H29N5O2/c1-22-8-6-7-11-26(22)31(37)35-18-16-34(17-19-35)29-28-27(23-9-4-3-5-10-23)20-36(30(28)33-21-32-29)24-12-14-25(38-2)15-13-24/h3-15,20-21H,16-19H2,1-2H3

InChI Key

RCMCPKIOQRHPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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